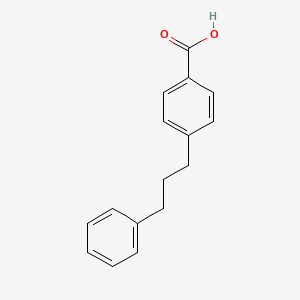

4-(3-Phenylpropyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6337-66-2 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

4-(3-phenylpropyl)benzoic acid |

InChI |

InChI=1S/C16H16O2/c17-16(18)15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,17,18) |

InChI Key |

LUCNGOVVTMVUGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 4 3 Phenylpropyl Benzoic Acid

Mechanistic Investigations of Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that undergoes a variety of well-established reactions.

Esterification:

The conversion of 4-(3-phenylpropyl)benzoic acid to its corresponding ester, such as methyl 4-(3-phenylpropyl)benzoate, is typically achieved through Fischer esterification. smolecule.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edulibretexts.orgyoutube.com

The mechanism for Fischer esterification proceeds through several reversible steps: libretexts.orgvedantu.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. vedantu.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The reaction is an equilibrium process. To favor the formation of the ester, conditions can be manipulated according to Le Châtelier's principle, such as using a large excess of the alcohol or removing water as it forms. tcu.edu

Amidation:

Direct reaction between a carboxylic acid and an amine is challenging because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. rsc.orgencyclopedia.pub Therefore, amidation of this compound typically requires either high temperatures to dehydrate this salt or the use of coupling agents. encyclopedia.pubacs.org

Common laboratory methods for amidation include:

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. rsc.org

Conversion to Acyl Chloride: The carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 4-(3-phenylpropyl)benzoyl chloride readily reacts with an amine to form the corresponding amide. doubtnut.com

Catalytic Direct Amidation: Modern methods utilize catalysts, such as those based on boron or titanium (e.g., TiF₄), to facilitate the direct condensation of carboxylic acids and amines under milder conditions, often in refluxing toluene. rsc.org

A proposed mechanism for titanium-catalyzed amidation involves the formation of a complex between the titanium catalyst and the carboxylic acid, which activates the carbonyl group for attack by the amine. rsc.org

The decarboxylation of aromatic carboxylic acids like this compound (the removal of the -COOH group as CO₂) is generally difficult and requires harsh conditions. nist.govd-nb.info Standard benzoic acid decarboxylates very slowly, even at 400°C. nist.gov The reaction is often facilitated by heating the sodium salt of the acid with soda-lime (a mixture of NaOH and CaO). youtube.com

The mechanism is thought to proceed via the carboxylate anion. nist.gov In some cases, particularly under oxidative conditions or with specific catalysts, decarboxylation can proceed through a radical mechanism. nih.gov For instance, copper-catalyzed decarboxylative reactions can occur at much lower temperatures by generating an aryl radical intermediate through a ligand-to-metal charge transfer (LMCT) process. d-nb.infonih.gov

| Reaction | Reagents/Conditions | Key Mechanistic Feature |

| Thermal Decarboxylation | Soda-lime (NaOH/CaO), heat | Proceeds via the carboxylate anion. nist.govyoutube.com |

| Catalytic Decarboxylation | Copper salts, light/heat | Involves formation of an aryl radical via LMCT. nih.gov |

| Protolytic Decarboxylation | Strong acid, heat | Electrophilic attack by a proton displaces CO₂. nist.gov |

Reactivity Studies of the Phenylpropyl Side Chain

The phenylpropyl side chain offers multiple sites for chemical modification, including the three-carbon aliphatic linker and the terminal phenyl ring.

The aliphatic chain can undergo functionalization, with the benzylic position (the carbon atom directly attached to the terminal phenyl ring) being the most reactive due to the stability of benzylic radical, carbocation, and carbanion intermediates.

Key reactions include:

Benzylic Bromination: The benzylic C-H bonds are weaker than other sp³ C-H bonds, allowing for selective radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. lumenlearning.comlibretexts.org This would place a bromine atom on the carbon adjacent to the terminal phenyl ring.

C–H Functionalization: Modern synthetic methods allow for the catalytic functionalization of C–H bonds. Palladium-catalyzed reactions, for example, can achieve arylation at specific positions on an aliphatic chain, although this often requires a directing group. acs.org Research into undirected C-H functionalization aims to selectively react with C-H bonds based on their intrinsic steric and electronic properties. nih.govgoogle.com

The terminal phenyl group of the side chain can undergo electrophilic aromatic substitution (EAS). The propyl group is an alkyl group, which is an activating, ortho, para-director. uoanbar.edu.iqorganicchemistrytutor.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the propyl substituent. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the positive charge is located on the carbon bearing the alkyl group. uoanbar.edu.iqpdx.edu

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. uomustansiriyah.edu.iq

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring. uoanbar.edu.iq

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. pdx.edu

Oxidation and Reduction Pathways of Phenylpropyl-Containing Benzoic Acid Analogues

Oxidation:

The phenylpropyl side chain is susceptible to oxidation, particularly at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize alkylbenzenes. smolecule.comnumberanalytics.com If the benzylic carbon has at least one hydrogen atom, the entire alkyl chain is typically cleaved, and the benzylic carbon is oxidized to a carboxylic acid. lumenlearning.comlibretexts.orgmasterorganicchemistry.comyoutube.com Therefore, vigorous oxidation of this compound would be expected to yield terephthalic acid. The aromatic rings themselves are generally resistant to oxidation under these conditions. libretexts.org

The mechanism of side-chain oxidation with KMnO₄ is complex but is thought to involve the formation of a benzylic radical as an initial step. libretexts.orgmasterorganicchemistry.com

Reduction:

The functional groups of this compound can be selectively reduced.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol, yielding [4-(3-phenylpropyl)phenyl]methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.comquora.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. quora.com Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) are also being developed for this conversion under milder, aqueous conditions. polimi.it

Reduction of Ketones: If the side chain contains a ketone, for instance in a compound like methyl 4-(3-oxo-3-phenylpropyl)benzoate, the ketone can be selectively reduced to a secondary alcohol using milder reducing agents such as sodium borohydride (NaBH₄). smolecule.com

| Functional Group | Reaction | Reagent(s) | Product |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Phenylpropyl Chain | Oxidation | KMnO₄, heat | Carboxylic Acid (cleavage) |

| Phenylpropyl Chain | Benzylic Bromination | NBS, initiator | Benzylic Bromide |

| Terminal Phenyl Ring | Nitration | HNO₃, H₂SO₄ | ortho/para-Nitro derivative |

Insights into Intermolecular Interactions and Reactivity Control

The reactivity of this compound is significantly influenced by the interplay of its carboxylic acid functionality and the phenylpropyl substituent. These groups can dictate the course of chemical reactions through both electronic and steric effects, as well as by participating in intermolecular interactions that can be harnessed for controlled chemical transformations.

Aryl esters derived from carboxylic acids such as this compound can serve as crucial intermediates in the formation of cross-linked networks. This is particularly relevant in the context of polymer chemistry and material science, where the generation of stable covalent bonds between polymer chains or monomeric units is essential for enhancing thermal and mechanical properties.

The formation of an aryl ester from this compound and a phenolic compound can be achieved through pyrolysis. Studies on the pyrolysis of benzoic acid in the presence of phenols have shown that aryl esters can form at elevated temperatures. researchgate.net This process involves the condensation reaction between the carboxylic acid and the phenol (B47542), eliminating a molecule of water. While aryl esters can form at temperatures as low as 200°C, the efficiency of the reaction generally increases with temperature. researchgate.net

The resulting aryl ester of this compound can then act as a thermally stable, low-temperature cross-link. researchgate.net This is because the ester linkage is relatively robust at moderate temperatures. However, these aryl esters can be susceptible to hydrolysis, which would reverse the cross-linking process. researchgate.net The formation of such aryl esters represents a potential pathway for creating cross-linked materials from precursors containing carboxylic acid and phenolic functional groups. researchgate.net

For instance, the reaction between this compound and a di-functional phenol could lead to the formation of a polymer network. The table below illustrates hypothetical reaction conditions and outcomes for the formation of an aryl ester from this compound and a generic phenol, based on findings for similar benzoic acid systems. researchgate.net

| Reactant 1 | Reactant 2 | Temperature (°C) | Reaction Time (min) | Aryl Ester Yield (%) |

| This compound | Phenol | 200 | 60 | Low |

| This compound | Phenol | 250 | 60 | Moderate |

| This compound | Phenol | 300 | 60 | High |

| This table is illustrative and based on general findings for benzoic acid pyrolysis with phenols. researchgate.net |

The mechanism of cross-linking via aryl ester formation is a significant area of research, particularly in understanding the thermal degradation and curing of polymers and other organic materials.

The selective functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, allowing for the direct modification of molecular scaffolds. For aromatic compounds like this compound, directing group strategies are often employed to control the regioselectivity of these reactions. The carboxylic acid group, or a derivative thereof, can act as a directing group, facilitating the activation of specific C-H bonds through chelation with a transition metal catalyst.

While ortho-C-H functionalization of benzoic acids is well-established, achieving meta-selective functionalization has been a significant challenge, especially for electron-poor arenes. researchgate.netresearchgate.net However, recent advancements have demonstrated that by employing a suitable template, meta-C-H functionalization of benzoic acid derivatives can be achieved. researchgate.netresearchgate.net This strategy involves the temporary installation of a directing group that positions the metal catalyst in proximity to the meta-C-H bond.

A general approach for the meta-C-H olefination of benzoic acid derivatives involves the use of a nitrile-based sulfonamide template. researchgate.netresearchgate.net This template attaches to the carboxylic acid and directs a palladium(II) catalyst to the meta position of the benzoic acid ring. This chelation-assisted activation enables the subsequent reaction with an olefin, leading to the formation of a new carbon-carbon bond at the meta position. researchgate.netresearchgate.net Molecular oxygen can often be used as the terminal oxidant in these catalytic cycles. researchgate.netresearchgate.net

The general mechanism for this transformation can be described as follows:

The benzoic acid derivative is first coupled with the directing group template.

The directing group chelates to the palladium catalyst, forming a metallacycle that brings the catalyst into close proximity with the meta C-H bond.

C-H activation occurs, forming a palladacycle intermediate.

The olefin coordinates to the palladium center and inserts into the Pd-C bond.

β-hydride elimination releases the functionalized product, and the palladium catalyst is regenerated by an oxidant.

The table below provides a representative example of the conditions and outcomes for a chelation-assisted meta-C-H olefination of a generic benzoic acid derivative, which can be extrapolated to this compound. researchgate.netresearchgate.net

| Benzoic Acid Derivative | Olefin | Catalyst | Directing Group Template | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Template-modified this compound | Ethyl acrylate | Pd(OAc)₂ | Nitrile-based sulfonamide | O₂ | Toluene | 120 | Good |

| Template-modified this compound | Styrene (B11656) | Pd(OAc)₂ | Nitrile-based sulfonamide | O₂ | Toluene | 120 | Moderate |

| This table is a hypothetical representation based on general protocols for meta-C-H olefination of benzoic acid derivatives. researchgate.netresearchgate.net |

This chelation-assisted strategy provides a powerful method for controlling the reactivity of this compound, allowing for the introduction of functional groups at positions that are not easily accessible through classical electrophilic aromatic substitution reactions. The ability to selectively functionalize the meta-position opens up new avenues for the synthesis of complex molecules derived from this benzoic acid scaffold.

Advanced Spectroscopic and Structural Elucidation of 4 3 Phenylpropyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 4-(3-phenylpropyl)benzoic acid is expected to show distinct signals for the propyl chain protons and the protons on the two separate aromatic rings. The anticipated chemical shifts (δ) are based on data from analogous structures such as N-(3-phenylpropyl)benzamide and various phenylpropyl esters. nih.govmdpi.com

The three methylene (B1212753) groups of the propyl chain would appear as follows:

Two triplets corresponding to the benzylic protons (-CH₂-Ph) and the methylene group attached to the benzoic acid ring (-CH₂-Ar-COOH), each integrating to 2H.

One multiplet, likely a quintet or sextet, for the central methylene group (-CH₂-), integrating to 2H, arising from coupling to the four adjacent protons.

The aromatic region would contain signals for nine protons:

A complex multiplet between δ 7.1-7.3 ppm for the five protons of the terminal phenyl group.

An AA'BB' system for the para-substituted benzoic acid ring, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the carboxylic acid group are expected to be downfield due to the group's electron-withdrawing nature. docbrown.info

A very broad singlet far downfield (typically >10 ppm) for the carboxylic acid proton (-COOH), which is often not observed or is exchangeable with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | broad singlet (s) | 1H |

| Aromatic (ortho to -COOH) | ~ 7.9 - 8.1 | doublet (d) | 2H |

| Aromatic (meta to -COOH) | ~ 7.2 - 7.4 | doublet (d) | 2H |

| Phenyl Group (-C₆H₅) | ~ 7.1 - 7.3 | multiplet (m) | 5H |

| Propyl Chain (-CH₂ -Ar) | ~ 2.7 | triplet (t) | 2H |

| Propyl Chain (-CH₂ -Ph) | ~ 2.6 | triplet (t) | 2H |

| Propyl Chain (-CH₂-CH₂ -CH₂-) | ~ 2.0 | multiplet (m) | 2H |

Note: Predicted values are based on analysis of structurally similar compounds. nih.govmdpi.comdocbrown.inforsc.org

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum is expected to display 11 distinct signals, accounting for the 16 carbon atoms in the molecule, due to the chemical equivalence of certain aromatic carbons. Predictions are based on data from compounds containing the 3-phenylpropyl moiety and substituted benzoic acids. mdpi.comrsc.orgdocbrown.inforesearchgate.net

Carboxyl Carbon: A signal in the range of δ 167-173 ppm.

Aromatic Carbons: Six signals for the twelve aromatic carbons. The terminal phenyl ring will show four signals (one quaternary, three methine), while the para-substituted benzoic acid ring will also show four signals (two quaternary, two methine). The carbon attached to the carboxyl group (C1) and the carbon attached to the propyl chain (C4) are distinct. docbrown.inforesearchgate.net

Aliphatic Carbons: Three signals for the propyl chain carbons, typically found between δ 30-40 ppm. mdpi.comrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 167 - 173 |

| Aromatic (Quaternary, C-COOH) | ~ 130 |

| Aromatic (Quaternary, C-CH₂) | ~ 145 |

| Aromatic (Quaternary, C-Ph) | ~ 142 |

| Aromatic (CH, ortho to -COOH) | ~ 130 |

| Aromatic (CH, meta to -COOH) | ~ 129 |

| Aromatic (CH, Phenyl group) | 126 - 129 |

| Propyl Chain (-C H₂-Ar) | ~ 38 |

| Propyl Chain (-C H₂-Ph) | ~ 36 |

| Propyl Chain (-CH₂-C H₂-CH₂-) | ~ 31 |

Note: Predicted values are based on analysis of structurally similar compounds. mdpi.comrsc.orgdocbrown.inforesearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula of this compound is C₁₆H₁₆O₂, giving it a calculated molecular weight of approximately 240.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 240. The fragmentation pattern can be predicted by considering the cleavage of the most labile bonds. Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (-OH): leading to a strong peak at m/z 223, corresponding to the acylium ion.

Loss of the carboxyl group (-COOH): resulting in a fragment at m/z 195.

Benzylic cleavage: Scission of the C-C bond between the first and second carbons of the propyl chain is highly favorable, leading to the formation of the tropylium (B1234903) ion at m/z 91.

McLafferty-type rearrangement: Although less common for this specific structure, it could lead to fragments characteristic of the propylbenzoic acid moiety.

Fragments from the benzoic acid core: A peak at m/z 105 ([C₆H₅CO]⁺) could arise from cleavage within the propyl chain, and a peak at m/z 77 ([C₆H₅]⁺) corresponds to the phenyl group. nih.govdocbrown.info A fragment at m/z 118, corresponding to the styrene (B11656) radical cation formed via cleavage of the bond connecting the propyl chain to the benzoic acid ring, is also plausible. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the carboxylic acid and the aromatic rings.

Key characteristic absorption bands would include:

O-H Stretch: A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. docbrown.infospectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the propyl chain would be observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=O Stretch: A very strong and sharp absorption between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid that is part of a hydrogen-bonded dimer. spectroscopyonline.com

C=C Stretches: Aromatic ring stretching vibrations appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching vibration (coupled with O-H in-plane bending) of the carboxylic acid appears as a strong band in the 1320-1210 cm⁻¹ region. A broad and characteristic O-H out-of-plane bend is expected around 900 cm⁻¹. docbrown.infospectroscopyonline.com

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Strong, very broad |

| 3100 - 3000 | C-H (Aromatic) | Medium, sharp |

| 2960 - 2850 | C-H (Aliphatic) | Medium, sharp |

| 1710 - 1680 | C=O (Carboxylic Acid) | Strong, sharp |

| 1600 - 1450 | C=C (Aromatic) | Medium to weak, multiple bands |

| 1320 - 1210 | C-O Stretch | Strong |

| ~ 900 | O-H Bend (out-of-plane) | Medium, broad |

Note: Predicted values are based on general IR data for aromatic carboxylic acids. docbrown.infospectroscopyonline.comnist.govnist.gov

X-ray Diffraction Studies for Solid-State Structure Determination of Related Derivatives

While a single-crystal X-ray structure for this compound has not been reported, extensive studies on related 4-alkylbenzoic and 4-alkoxybenzoic acids provide significant insight into its likely solid-state arrangement. researchgate.netnih.gov

The dominant and most predictable structural feature of benzoic acid derivatives in the solid state is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. This O-H···O interaction creates a characteristic eight-membered ring motif known as the R²₂(8) graph set descriptor.

Crystal packing studies on long-chain 4-alkylbenzoic acids reveal that the molecules tend to arrange in layered structures. These structures consist of alternating regions:

Aromatic Regions: Densely packed layers formed by the hydrogen-bonded benzoic acid dimers, often stabilized by π-stacking interactions between the phenyl rings.

Aliphatic Regions: More loosely packed layers composed of the interdigitating alkyl chains.

This segregation of polar (aromatic/carboxyl) and non-polar (aliphatic) domains is a common feature in the crystallography of such amphiphilic molecules and is a key factor in the formation of liquid crystalline phases in longer-chain analogs. researchgate.net It is highly probable that this compound would adopt a similar dimeric, layered structure in its crystalline form.

Theoretical and Computational Chemistry of 4 3 Phenylpropyl Benzoic Acid

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational in predicting the molecular properties of compounds like 4-(3-phenylpropyl)benzoic acid. These methods are used to determine the molecule's electronic structure and predict its reactivity and stability. DFT has become a standard tool due to its balance of computational cost and accuracy, with various functionals like B3LYP, CAM-B3LYP, and WB97XD being commonly used in conjunction with basis sets such as 6-311++G(d,p) to model molecular systems. nih.gov

The electronic structure of this compound is central to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. researchgate.net

For this compound, the HOMO would likely be distributed over the electron-rich phenyl rings, while the LUMO would be centered on the carboxylic acid group and the adjacent benzene (B151609) ring, which can act as electron-accepting regions. The phenylpropyl substituent, being an alkyl chain attached to a phenyl group, would influence the electronic properties through inductive and hyperconjugative effects. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Illustrative Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Difference between ELUMO and EHOMO, indicating kinetic stability |

Note: These values are illustrative and represent typical ranges for similar aromatic carboxylic acids.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For this molecule, the oxygen atoms of the carboxylic acid group would exhibit the most negative potential (red regions), indicating sites for electrophilic attack, while the hydrogen of the hydroxyl group would show a positive potential (blue region), making it a site for nucleophilic interaction.

Computational methods can model the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify the most favorable reaction pathways. This involves locating and characterizing the transition states—the highest energy points along the reaction coordinate—which allows for the determination of activation energies.

For instance, the esterification or amidation of the carboxylic acid group could be modeled. Calculations would determine the geometry of the transition state and the energy barrier for the reaction, providing insights into reaction kinetics. Similarly, reactions at the phenyl rings, such as electrophilic aromatic substitution, could be investigated to predict regioselectivity.

The flexibility of the 3-phenylpropyl chain in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule. This is achieved by systematically rotating the rotatable bonds (e.g., the C-C bonds in the propyl chain) and calculating the energy of each resulting conformer.

The results are typically visualized as a potential energy landscape, where energy is plotted against the dihedral angles of the rotated bonds. The conformers that reside in the energy minima on this landscape are the most likely to be observed. The global minimum represents the most stable conformation of the molecule. This analysis is crucial as the molecular conformation can significantly influence its physical properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or a solid state. rsc.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a picture of how the molecule behaves in a more realistic environment. researchgate.net

These simulations are particularly useful for understanding solvent effects. ucl.ac.uk The choice of solvent can influence the conformation, stability, and reactivity of the solute molecule. MD simulations can reveal how solvent molecules arrange around the solute, the nature of solute-solvent interactions (like hydrogen bonding between the carboxylic acid group and a protic solvent), and how these interactions affect the molecule's dynamics. rsc.orgucl.ac.uk For example, in polar solvents, the formation of hydrogen-bonded dimers, common for carboxylic acids, may be inhibited in favor of interactions with the solvent. acs.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. researchgate.netmdpi.comnih.gov For a class of compounds including this compound, a QSRR model could be developed to predict properties like acidity (pKa) or reaction rates based on calculated molecular descriptors.

These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). By establishing a statistically significant relationship for a set of known benzoic acid derivatives, the model can then be used to predict the properties of new or untested compounds like this compound. Such models are valuable for accelerating the design of molecules with desired properties. nih.gov

Table 2: Example of Descriptors Used in QSRR Models for Benzoic Acid Derivatives

| Descriptor Type | Example Descriptor | Property Predicted |

| Electronic | HOMO Energy | Reactivity in oxidation reactions |

| Electronic | Atomic charge on carboxyl oxygen | Acidity (pKa) |

| Topological | Molecular Connectivity Index | Toxicity (LD50) mdpi.com |

| Hydrophobic | LogP | Biological activity |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.net The calculated absorption maxima (λmax) can be compared with experimentally measured spectra to assess the accuracy of the computational model. researchgate.net

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra, after appropriate scaling, can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, and various C-H and C-C stretching and bending modes of the phenyl rings and the alkyl chain. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed and compared to experimental spectra to confirm the molecular structure. nih.gov This comparison between theoretical and experimental spectra is a crucial step in validating the computational models used. bohrium.com

Design and Synthesis of Derivatives and Analogues of 4 3 Phenylpropyl Benzoic Acid

Amide and Urea (B33335) Derivatives of 4-(3-Phenylpropyl)benzoic Acid

The carboxylic acid moiety of this compound is a prime target for modification, with amide formation being one of the most common transformations. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine. The reaction requires the activation of the carboxyl group, which can be accomplished using various coupling reagents.

A general procedure involves reacting this compound with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. An alternative is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. nih.govsemanticscholar.org

Research has demonstrated the synthesis of various N-(3-phenylpropyl)benzamides by coupling different benzoic acids with 3-phenylpropylamine (B116678). nih.gov This methodology is directly applicable to the synthesis of amides from this compound and a library of diverse amines. For instance, coupling 4-hydroxybenzoic acid with 3-phenylpropylamine has been successfully carried out to produce 4-hydroxy-N-(3-phenylpropyl)benzamide. nih.gov Greener, solvent-free methods have also been developed, utilizing boric acid as a catalyst for the reaction between a carboxylic acid and urea or an amine, which can be an efficient route for amide synthesis. semanticscholar.orgresearchgate.net

Urea derivatives can be synthesized from the this compound scaffold, typically through an isocyanate intermediate. The carboxylic acid can be converted to an acyl azide (B81097) via its acyl chloride, which then undergoes a Curtius rearrangement upon heating to yield the corresponding isocyanate. This isocyanate is a highly reactive intermediate that can be trapped with various primary or secondary amines to form N,N'-disubstituted urea derivatives. organic-chemistry.orgnih.gov This multi-step process allows for the introduction of a wide range of substituents on the urea nitrogen.

Table 1: Synthesis of Amide and Urea Derivatives

| Derivative Type | Starting Materials | Key Reagents/Method | Product Example |

|---|---|---|---|

| Amide | This compound, Amine (R-NH₂) | Coupling agents (EDC, HOBt) or conversion to acyl chloride (SOCl₂) followed by amination. nih.gov | N-Alkyl/Aryl-4-(3-phenylpropyl)benzamide |

| Amide (Green) | This compound, Amine or Urea | Boric acid catalyst, solvent-free, direct heating. semanticscholar.orgresearchgate.net | N-Substituted-4-(3-phenylpropyl)benzamide |

Ester Analogues and Their Synthetic Routes (e.g., 3-Phenylpropyl Benzoate)

Esterification of the carboxylic acid group is another fundamental strategy to generate analogues. These esters can serve as intermediates or as final compounds with modified properties such as lipophilicity and cell permeability. The synthesis of ester analogues can be approached through several well-established methods.

The most direct route is the Fischer-Speier esterification, which involves refluxing this compound with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.com For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to its acyl chloride using thionyl chloride or oxalyl chloride. mdpi.com The resulting acyl chloride readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, yielding the desired ester.

An important ester analogue is 3-phenylpropyl benzoate, an isomer of the ester derived from this compound and methanol. It is formed through the esterification of benzoic acid with 3-phenyl-1-propanol. ontosight.aivulcanchem.com This reaction highlights the modularity of the synthesis, where either the acid or the alcohol component can bear the 3-phenylpropyl moiety. Research into caffeic acid analogues has also detailed the synthesis of 3-phenylpropyl esters by first activating the carboxylic acid with thionyl chloride and then reacting it with 3-phenylpropan-1-ol. mdpi.com

Table 2: Synthetic Routes to Ester Analogues

| Product | Synthetic Method | Starting Materials | Key Reagents | Citation |

|---|---|---|---|---|

| Methyl 4-(3-phenylpropyl)benzoate | Fischer Esterification | This compound, Methanol | H₂SO₄ (catalyst) | smolecule.com |

Substituted Phenylpropyl Benzoic Acid Analogues

Modification of the phenyl rings or the propyl chain of the this compound scaffold allows for fine-tuning of its steric and electronic properties. A variety of substituted analogues have been synthesized to explore structure-activity relationships.

Substituents can be introduced at various positions on the 3-phenylpropyl moiety. For example, a series of 2- and 3-substituted-3-phenylpropyl analogues have been developed with functionalities including amino, fluoro, hydroxyl, and methoxyl groups. nih.gov The synthesis of these compounds often starts from correspondingly substituted precursors. For instance, (S)-2-amino-3-phenylpropanoic acid derivatives can be synthesized from L-3-phenyllactic acid through a multi-step sequence involving protection, activation, and reduction. nih.gov Alane reduction of amide precursors is a key step to obtain the final amino-substituted propyl chain. nih.gov

Substitution on the benzoic acid phenyl ring is also a common strategy. The synthesis of 2-(3-phenyl-propyl)-benzoic acid analogues with methoxy (B1213986) substituents has been reported. Advanced synthetic methods, such as transition metal-catalyzed C-H functionalization, can be employed to introduce aryl or other groups at specific positions on the aromatic rings, although this is more commonly applied to simpler benzoic acid systems. Condensation reactions of phthalic anhydride (B1165640) with acetophenones can lead to substituted 2-(1,3-dioxo-3-phenylpropyl)benzoic acids, which are precursors to other complex structures. researchgate.net

Table 3: Examples of Substituted Phenylpropyl Benzoic Acid Analogues

| Analogue Type | Substitution Position | Substituent | Synthetic Precursor Example | Key Synthetic Step | Citation |

|---|---|---|---|---|---|

| 2-Substituted | Propyl chain, C-2 | Amino | (S)-2-Azido-3-phenylpropanoic acid derivative | Alane reduction of an intermediate amide | nih.gov |

| 2-Substituted | Propyl chain, C-2 | Methoxyl | (S)-2-Methoxy-3-phenylpropanoic acid | Selective methylation of a hydroxyl group | nih.gov |

| Ortho-substituted | Benzoic acid ring, C-2 | Methoxy | 2-Methoxy-6-bromobenzoic acid derivative | Not specified | |

| Ortho-substituted | Benzoic acid ring, C-2 | Phenylamino-butenyl | 3-Methoxy-6-(2-phenyl-1-butanoyl-κO)-phenyl-κC]-manganese(I) | Reaction with phenyl isocyanate and hydrolysis | waikato.ac.nz |

Heterocyclic Derivatives Incorporating the Phenylpropylbenzoic Acid Scaffold

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules containing heterocyclic rings. The carboxylic acid group can be readily transformed into other functional groups that can participate in cyclization reactions.

A common strategy involves converting the carboxylic acid into an acid hydrazide (by reacting the ester or acyl chloride with hydrazine (B178648) hydrate). This acid hydrazide is a versatile intermediate for constructing several five-membered heterocycles. uobaghdad.edu.iq

Oxadiazoles: Condensation of the acid hydrazide with carbon disulfide in a basic medium leads to the formation of a 1,3,4-oxadiazole (B1194373) ring. uobaghdad.edu.iq

Triazoles: Reaction of the acid hydrazide with a thiosemicarbazide (B42300) followed by cyclization with sodium hydroxide (B78521) can yield a 1,2,4-triazole (B32235) derivative. uobaghdad.edu.iq

Thiadiazoles: Treatment of the intermediate thiosemicarbazide with a dehydrating agent like concentrated sulfuric acid affords a 1,3,4-thiadiazole (B1197879) ring. uobaghdad.edu.iq

Alternatively, the phenyl ring of the benzoic acid can be functionalized to enable cyclization. For example, introducing an amino group at the para-position (creating 4-amino-X-benzoic acid) allows for a range of reactions. This amino group can be diazotized and coupled to form azo compounds, which are precursors to pyrazoline derivatives. uobaghdad.edu.iq It can also be reacted with other reagents to build heterocycles like thiazolidinones or oxazoles. uobaghdad.edu.iq For example, reaction with ethyl chloroacetate (B1199739) followed by treatment with urea and subsequent reaction with a phenacyl bromide can yield an oxazole (B20620) derivative. uobaghdad.edu.iqrdd.edu.iq The synthesis of pyrazole (B372694) derivatives attached to the benzoic acid core has also been reported, starting from a hydrazine precursor. nih.gov

Table 4: Synthetic Routes to Heterocyclic Derivatives

| Heterocycle Type | Key Intermediate | Synthetic Sequence Example | Citation |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acid hydrazide of this compound | Reaction of the acid hydrazide with CS₂ in basic medium. | uobaghdad.edu.iq |

| 1,2,4-Triazole | Thiosemicarbazide derivative of this compound | Cyclization of the thiosemicarbazide with NaOH. | uobaghdad.edu.iq |

| 1,3,4-Thiadiazole | Thiosemicarbazide derivative of this compound | Cyclization of the thiosemicarbazide with concentrated H₂SO₄. | uobaghdad.edu.iq |

| Pyrazole | Hydrazine derivative | Condensation of a hydrazine with a 1,3-dicarbonyl compound. | nih.gov |

| Thiazolidin-4-one | Schiff base from an amino-benzoic acid derivative | Reaction of the Schiff base with mercaptoacetic acid. | uobaghdad.edu.iqrdd.edu.iq |

Synthetic Strategies for Libraries of Derivatives

The development of libraries of related compounds is crucial for efficient drug discovery and materials science research. The this compound scaffold is well-suited for combinatorial and parallel synthesis approaches, allowing for the rapid generation of a multitude of derivatives.

The robust and high-yielding nature of amide bond formation makes it a cornerstone of library synthesis. By starting with this compound, a library of amides can be created by reacting it in parallel with a diverse set of commercially available amines in a multi-well plate format. Similarly, starting with an amine-functionalized analogue, such as 4-(3-aminopropyl)benzoic acid or 4-amino-(3-phenylpropyl)benzoic acid, allows for reaction with a library of carboxylic acids. nih.gov

Esterification reactions can also be adapted for parallel synthesis to create libraries of esters with varying alcohol components, thereby modulating properties like solubility and metabolic stability. mdpi.com The use of solid-phase organic synthesis (SPOS) can further streamline the process. Here, the this compound scaffold can be anchored to a solid support (e.g., a resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. After the desired synthetic steps are completed, the final derivative is cleaved from the support.

Multi-component reactions (MCRs), such as the Biginelli reaction for the synthesis of dihydropyrimidinones, are particularly powerful for library generation. buketov.edu.kz A suitably functionalized aldehyde derivative of the this compound scaffold could be used in an MCR with a β-keto ester and urea or thiourea (B124793) to rapidly generate a library of complex heterocyclic derivatives in a single step. buketov.edu.kz These high-throughput strategies enable the systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with optimized properties. The mention of libraries containing a 3-phenylpropyl substituent in the literature underscores its utility in such combinatorial efforts. google.com

Applications of 4 3 Phenylpropyl Benzoic Acid and Its Derivatives in Advanced Materials and Supramolecular Chemistry

Supramolecular Assembly and Self-Organization

Supramolecular chemistry relies on non-covalent interactions to build complex and functional architectures from molecular components. The distinct hydrophobic (phenylpropyl) and hydrophilic/binding (benzoic acid) moieties of 4-(3-phenylpropyl)benzoic acid make it an ideal candidate for processes driven by self-organization.

Dendrimers are precisely structured, radially symmetric macromolecules that branch out from a central core. nih.gov Their synthesis can be achieved through two primary methods: the divergent approach, which builds from the core outwards, and the convergent approach, which synthesizes the outer branches first and attaches them to the core. nih.govresearchgate.net Dendrons are the wedge-shaped branched units that make up a dendrimer.

The self-assembly of dendrons and dendrimers into more complex supramolecular structures is a key area of research. nih.gov Amphiphilic dendrons, possessing both hydrophobic and hydrophilic regions, can self-organize in aqueous media to form structures like vesicles and micelles. nih.gov Molecules like this compound, with their inherent amphiphilic character, can play a crucial role in these assemblies. They can be incorporated as surface groups on a dendrimer, where the hydrophobic phenylpropyl tail contributes to the self-assembly process, driving the formation of well-defined nanoparticles and other higher-order structures. nih.gov For instance, peptide dendrons featuring a hexadecanoic acid chain have been shown to self-assemble into potent antimicrobial nanoparticles, demonstrating how hydrophobic chains direct the formation of functional nano-architectures. nih.gov

Polyrotaxanes (PRXs) are supramolecular structures consisting of cyclic molecules, such as cyclodextrins (CDs), threaded onto a linear polymer axle and trapped by bulky end-groups known as capping reagents. beilstein-journals.org The synthesis of functional PRXs often requires end-reactive molecules that can be easily introduced.

Research has demonstrated a novel and versatile method for synthesizing end-reactive PRXs using commercially available 4-substituted benzoic acids as capping reagents. beilstein-journals.org While some 4-substituted benzoic acids are not sufficiently bulky to prevent the dethreading of the CDs on their own, this limitation can be overcome by modifying the axle polymer. beilstein-journals.org By utilizing an axle polymer with inherently bulkier terminal groups, such as bis(2-amino-3-phenylpropyl) poly(ethylene glycol) (PEG-Ph-NH2), the subsequent capping with a 4-substituted benzoic acid derivative becomes effective. beilstein-journals.org The combination of the bulky polymer end-group and the benzoic acid derivative creates a stopper large enough to prevent the CDs from slipping off the polymer chain. beilstein-journals.org This method simplifies the synthesis of functional PRXs, making them more accessible for the development of advanced supramolecular materials. beilstein-journals.org

Table 1: Components in the Synthesis of End-Reactive Polyrotaxanes This table summarizes the key components used in a simplified synthesis method for end-reactive polyrotaxanes as described in the literature.

| Component Type | Specific Compound Used | Role in Synthesis | Reference |

|---|---|---|---|

| Axle Polymer | bis(2-amino-3-phenylpropyl) poly(ethylene glycol) (PEG-Ph-NH₂) | Provides a bulky end-group and the linear chain for threading | beilstein-journals.org |

| Threaded Ring | α-Cyclodextrin (α-CD) | Forms the inclusion complex along the polymer axle | beilstein-journals.org |

Integration into Polymeric Structures

The incorporation of specific molecular units into polymer chains is a fundamental strategy for creating materials with tailored properties. Benzoic acid and its derivatives can be integrated into polymeric structures through various methods, including as guest molecules in crystalline phases, as monomers in copolymerization, or as reactants in multicomponent polymerizations.

One approach involves the inclusion of benzoic acid within the nanoporous-crystalline structures of polymers like syndiotactic polystyrene (sPS). mdpi.com In these systems, benzoic acid molecules can be segregated within the crystalline cavities of the polymer, existing as isolated molecules rather than aggregates. mdpi.com This demonstrates a method for dispersing functional molecules within a polymer matrix at the nanoscale.

Furthermore, benzoic acid derivatives can be directly incorporated into the polymer backbone. Using reversible addition-fragmentation chain transfer (RAFT) polymerization, block copolymers such as polystyrene-block-poly(4-vinylbenzoic acid) have been synthesized. researchgate.net In this process, 4-vinylbenzoic acid acts as a monomer, creating a polymer block with pendant carboxylic acid groups. researchgate.net This allows for precise control over the polymer architecture and the introduction of functional sites. A molecule like this compound, if functionalized with a polymerizable group, could be similarly integrated to introduce both its acidic functionality and its hydrophobic phenylpropyl side chain, influencing the final properties of the polymer. Additionally, benzoic acid can participate in multicomponent reactions, such as the Passerini three-component polymerization, to generate functional polyesters and polyamides. researchgate.net

Surface Functionalization and Interface Chemistry

Modifying the chemical properties of surfaces is critical for applications ranging from electronics to biomaterials. Self-assembled monolayers (SAMs) provide a powerful method for controlling surface chemistry with molecular precision.

Benzoic acid and its derivatives are effective molecules for forming SAMs on metal and metal oxide surfaces, making them suitable for the functionalization of electrodes. mdpi.com The carboxylic acid group serves as a robust anchor, binding to the surface through coordination bonds. mdpi.com When a molecule like this compound is used, the phenylpropyl tail projects away from the surface, defining the interface's properties.

Studies on cobalt surfaces have shown that benzoic acid and its fluorinated derivatives can form dense monolayers that alter surface characteristics. mdpi.com The formation of these monolayers significantly increases the hydrophobicity of the cobalt surface. mdpi.com The coordination chemistry between the carboxylate headgroup and the metal surface is pivotal, with different binding states (e.g., monodentate vs. bidentate) influencing the stability and properties of the monolayer. mdpi.com This ability to form well-defined organic layers is crucial for applications in area-selective atomic layer deposition and for creating tailored electrode interfaces for sensors or electrocatalytic devices. mdpi.com

Table 2: Effect of Benzoic Acid Derivatives on Cobalt Surface Hydrophobicity This table shows the change in water contact angle on a cobalt surface after functionalization with different benzoic acid derivatives, indicating an increase in hydrophobicity.

| Surface Treatment | Water Contact Angle (°) | Reference |

|---|---|---|

| Bare Cobalt | 69.1 ± 1.0 | mdpi.com |

| Benzoic Acid | 85.5 ± 0.4 | mdpi.com |

| 4-(Trifluoromethyl)benzoic acid | 86.8 ± 0.3 | mdpi.com |

Catalytic Applications in Organic Synthesis

While often seen as a structural component, the carboxylic acid functional group also enables molecules like this compound to participate in catalysis, particularly in the realm of organocatalysis.

Benzoic acid has been identified as a simple, yet effective, organocatalyst for the ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone. rsc.org This process, conducted under solvent-free conditions, produces well-defined biodegradable polyesters. rsc.org The proposed mechanism is bifunctional, where the carboxylic acid group activates both the monomer and the propagating alcohol end of the polymer chain through hydrogen bonding. rsc.org This dual activation facilitates the polymerization process. Given that this catalytic activity stems from the carboxylic acid moiety, this compound can be expected to exhibit similar catalytic behavior. The phenylpropyl group, being electronically distant from the carboxylic acid, would likely have a minimal impact on the fundamental catalytic mechanism but could influence the catalyst's solubility and interactions with the polymerizing medium. This highlights the potential for using such derivatives as tunable organocatalysts in sustainable polymer synthesis. rsc.org

Future Research Directions for 4 3 Phenylpropyl Benzoic Acid

Exploration of Novel and Highly Efficient Synthetic Methodologies

While established methods for the synthesis of 4-(3-phenylpropyl)benzoic acid exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key research focus. Future efforts will likely concentrate on the development of novel catalytic systems and the optimization of reaction conditions to improve yields, reduce waste, and enhance substrate scope.

One promising avenue is the advancement of cross-coupling reactions. For instance, nickel-catalyzed cross-electrophile coupling reactions have been successfully employed for the synthesis of related esters, such as ethyl 4-(3-phenylpropyl)benzoate from ethyl 4-bromobenzoate (B14158574) and (3-bromopropyl)benzene. Future research could focus on adapting and optimizing these nickel-catalyzed methods for the direct synthesis of the carboxylic acid, potentially by utilizing CO2 as a carboxylating agent in a one-pot reaction. Furthermore, exploring the use of more earth-abundant and less toxic catalysts, such as iron or copper, in place of palladium would align with the principles of green chemistry.

Another area of exploration is the development of one-pot tandem reactions that combine multiple synthetic steps into a single, streamlined process. This could involve, for example, a Friedel-Crafts acylation followed by a reduction and subsequent oxidation, all performed in a single reaction vessel. Such approaches not only improve efficiency but also minimize the need for purification of intermediates, leading to cost and time savings.

The table below summarizes potential future synthetic strategies and their anticipated advantages.

| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages |

| Direct Carboxylation | Nickel or Iron complexes, CO2 | Utilization of a renewable C1 source, potential for improved atom economy. |

| Tandem Reactions | Lewis acids, reducing agents, oxidizing agents in a single pot | Increased efficiency, reduced waste, cost-effectiveness. |

| Flow Chemistry | Immobilized catalysts in microreactors | Precise control over reaction parameters, enhanced safety, scalability. |

| Biocatalysis | Engineered enzymes | High selectivity, mild reaction conditions, environmentally friendly. |

Advanced Mechanistic Studies and Discovery of New Reactivity Modes

A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is crucial for the rational design of improved synthetic protocols and the discovery of novel reactivity. Future research will likely employ a combination of experimental and computational techniques to elucidate intricate mechanistic details.

For instance, in the context of Suzuki-Miyaura cross-coupling reactions, which are commonly used for the synthesis of biaryl compounds and could be adapted for the synthesis of precursors to this compound, detailed mechanistic studies are ongoing. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-established in principle. nih.gov However, a deeper understanding of the role of ligands, bases, and solvents on the efficiency and selectivity of these reactions for specific substrates like 4-halobenzoic acids and phenylpropylboronic acids is still needed. mdpi.comnih.gov Kinetic studies, in-situ spectroscopic monitoring, and density functional theory (DFT) calculations can provide valuable insights into transition states and reaction intermediates, enabling the design of more active and selective catalyst systems. scielo.org.zaresearchgate.net

Furthermore, exploring the reactivity of the phenylpropyl side chain could unveil new functionalization pathways. For example, investigations into selective C-H activation at different positions of the propyl chain could lead to the synthesis of novel derivatives with unique properties. Computational studies can play a significant role in predicting the most reactive sites and guiding experimental efforts. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Machine learning models, trained on large datasets of known molecules and their properties, can be used to predict the biological activity, toxicity, and pharmacokinetic profiles of novel this compound derivatives. acs.org This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. Generative AI models can even design entirely new molecules with desired properties from scratch, exploring a vast chemical space that would be inaccessible through conventional methods. youtube.com

For instance, AI algorithms could be employed to design novel VLA-4 antagonists based on the this compound scaffold, aiming for improved potency and pharmacokinetic properties. nih.gov The integration of AI with automated synthesis platforms could create a closed-loop system for accelerated discovery, where AI designs new molecules, robots synthesize them, and automated assays provide the data to train the next generation of AI models. nih.gov

The following table outlines potential applications of AI and ML in the future research of this compound.

| AI/ML Application | Potential Outcome |

| Predictive Modeling | Rapid screening of virtual libraries for desired biological or material properties. |

| Generative Molecular Design | De novo design of novel derivatives with optimized characteristics. |

| Retrosynthesis Prediction | Identification of efficient synthetic routes for target molecules. |

| Reaction Optimization | Prediction of optimal reaction conditions for higher yields and selectivity. |

Broadening the Scope of Applications in Emerging Material Science Fields

The unique molecular structure of this compound, featuring a rigid aromatic core and a flexible alkyl chain, makes it an attractive building block for the development of advanced materials. Future research will likely explore its incorporation into a wider range of material systems, leading to novel functionalities.

One area of significant potential is in the field of liquid crystals. Benzoic acid derivatives are known to form liquid crystalline phases through hydrogen bonding interactions. nih.govnih.gov The specific length and flexibility of the 3-phenylpropyl chain in this compound could lead to the formation of unique mesophases with interesting optical and electronic properties. derpharmachemica.com By co-assembling with other mesogenic molecules, it may be possible to create novel liquid crystal mixtures with tunable properties for applications in displays, sensors, and optical switching devices.

Furthermore, the incorporation of this compound into polymer architectures holds promise for the creation of functional polymers. It can be used as a monomer or a modifying agent to tailor the properties of polyesters, polyamides, and other polymers. For example, its incorporation could enhance the thermal stability, mechanical strength, or gas barrier properties of polymers. There is also potential for its use in creating polymeric materials with specific surface properties or as a component in drug delivery systems. mdpi.com Research into the segregation of benzoic acid derivatives in polymer crystalline cavities suggests possibilities for creating materials with controlled release properties. mdpi.com

Q & A

Q. Basic

- Stationary Phase : Silica gel (60–120 mesh).

- Mobile Phase : Hexane:ethyl acetate (4:1 to 1:1 gradient) with 1% acetic acid to suppress carboxylic acid tailing .

- Monitoring : TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate). Collect fractions showing a single UV-active spot.

Tip : Pre-adsorb the crude product onto silica before loading to improve resolution .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- : Identify the propyl chain (δ 1.5–2.8 ppm) and aromatic protons (δ 7.2–8.1 ppm). Carboxylic acid protons may appear broad (~δ 12 ppm) .

- IR Spectroscopy : Confirm the carboxylic acid group (C=O stretch at ~1700 cm) and absence of ester/amide bands.

- LC-MS : Use reverse-phase C18 columns with ESI− mode to detect [M−H] ions (e.g., m/z 255 for C₁₆H₁₆O₂) .

How can computational docking studies predict the biological activity of this compound?

Q. Advanced

- Target Selection : Focus on enzymes with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the compound’s lipophilic phenylpropyl chain.

- Software : Use AutoDock Vina or Schrödinger Suite. Optimize the ligand structure with DFT (B3LYP/6-31G*) before docking .

- Validation : Compare docking scores with known inhibitors (e.g., ibuprofen) and validate via in vitro assays .

How to resolve contradictions in NMR data for this compound derivatives?

Q. Advanced

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in the propyl chain.

- Solvent Effects : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to isolate shifts caused by aggregation .

- 2D Techniques : Employ COSY and NOESY to assign overlapping aromatic signals .

What crystallographic strategies are recommended for determining the solid-state structure of this compound?

Q. Advanced

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks .

- Challenges : Address disorder in the propyl chain using PART instructions in SHELX .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Q. Advanced

- Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to enhance acidity (pKa ~3.5–4.0).

- Biological Testing : Evaluate COX-2 inhibition or antimicrobial activity using microplate assays .

- QSAR Models : Utilize Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate substituents with activity .

What methods are effective for polymorph screening of this compound?

Q. Advanced

- Solvent Screening : Test crystallization from ethanol, acetonitrile, and THF/water mixtures.

- Thermal Analysis : DSC/TGA to identify melting points (expected range: 150–170°C) and decomposition profiles.

- PXRD : Compare experimental patterns with Mercury-calculated simulations from SHELX-refined structures .

What safety protocols are recommended for handling this compound?

Q. Basic

- GHS Compliance : Label as Irritant (Category 2) and use PPE (gloves, goggles).

- Ventilation : Perform reactions in a fume hood due to potential dust formation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can LC-MS/MS be applied to study the oxidative stability of this compound?

Q. Advanced

- Degradation Conditions : Expose to H₂O₂/UV light and monitor via reverse-phase chromatography (C18, 0.1% formic acid).

- Metabolite Identification : Use Q-TOF MS/MS to fragment [M−H] ions (e.g., m/z 255 → 211 for decarboxylation).

- Quantitation : Internal standard (e.g., deuterated benzoic acid) for precise degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.